molecular formula C14H21N7O3S B14457279 N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide CAS No. 70862-96-3

N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide

Cat. No.: B14457279
CAS No.: 70862-96-3
M. Wt: 367.43 g/mol
InChI Key: SIPXTSVFKZPEGY-UHFFFAOYSA-N
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Description

N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide is a complex organic compound with a unique structure that combines elements of purine derivatives and hydrazine carbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in maintaining consistent reaction conditions and improving the yield of the final product. The use of advanced purification techniques, such as chromatography, is also common to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-sec-Butyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide: Shares a similar purine structure but differs in the functional groups attached.

    tert-Butyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)propanoate: Another purine derivative with different substituents.

Uniqueness

N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide is unique due to its combination of a butyl group, a purine core, and a hydrazine carbothioamide moiety.

Properties

CAS No.

70862-96-3

Molecular Formula

C14H21N7O3S

Molecular Weight

367.43 g/mol

IUPAC Name

1-butyl-3-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]thiourea

InChI

InChI=1S/C14H21N7O3S/c1-4-5-6-15-13(25)18-17-9(22)7-21-8-16-11-10(21)12(23)20(3)14(24)19(11)2/h8H,4-7H2,1-3H3,(H,17,22)(H2,15,18,25)

InChI Key

SIPXTSVFKZPEGY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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